molecular formula C16H14ClN3O2 B2975380 2-chloro-3-{[3-(1H-imidazol-1-yl)propyl]amino}naphthoquinone CAS No. 255731-20-5

2-chloro-3-{[3-(1H-imidazol-1-yl)propyl]amino}naphthoquinone

Cat. No.: B2975380
CAS No.: 255731-20-5
M. Wt: 315.76
InChI Key: SREBQEPGZTUGJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-{[3-(1H-imidazol-1-yl)propyl]amino}naphthoquinone is a synthetic organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the imidazole moiety in this compound further enhances its potential biological activities, making it a compound of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-{[3-(1H-imidazol-1-yl)propyl]amino}naphthoquinone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloronaphthoquinone and 3-(1H-imidazol-1-yl)propylamine.

    Reaction Conditions: The reaction between 2-chloronaphthoquinone and 3-(1H-imidazol-1-yl)propylamine is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-{[3-(1H-imidazol-1-yl)propyl]amino}naphthoquinone undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

2-Chloro-3-{[3-(1H-imidazol-1-yl)propyl]amino}naphthoquinone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and anticancer activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-3-{[3-(1H-imidazol-1-yl)propyl]amino}naphthoquinone involves its interaction with cellular targets. The imidazole moiety can interact with enzymes and receptors, leading to various biological effects. The quinone moiety can undergo redox cycling, generating reactive oxygen species that can induce cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

    2-Chloro-1,4-naphthoquinone: Similar in structure but lacks the imidazole moiety.

    3-{[3-(1H-Imidazol-1-yl)propyl]amino}-1,4-naphthoquinone: Similar but without the chloro group.

Uniqueness: 2-Chloro-3-{[3-(1H-imidazol-1-yl)propyl]amino}naphthoquinone is unique due to the presence of both the chloro and imidazole groups, which contribute to its distinct chemical and biological properties.

This compound’s unique structure and potential biological activities make it a valuable subject of study in various scientific fields

Properties

IUPAC Name

2-chloro-3-(3-imidazol-1-ylpropylamino)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c17-13-14(19-6-3-8-20-9-7-18-10-20)16(22)12-5-2-1-4-11(12)15(13)21/h1-2,4-5,7,9-10,19H,3,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREBQEPGZTUGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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